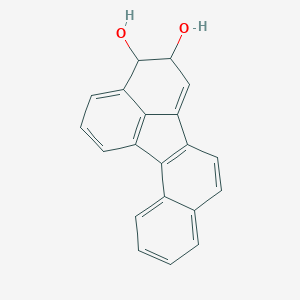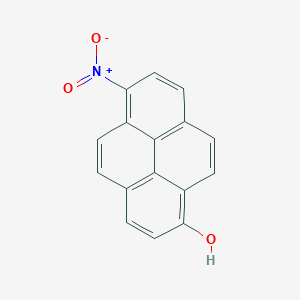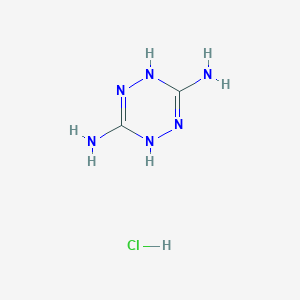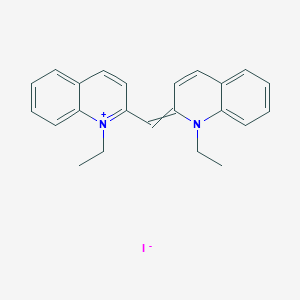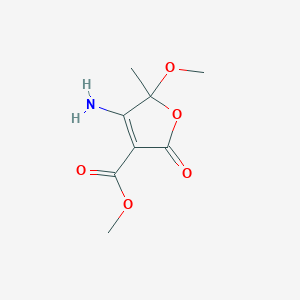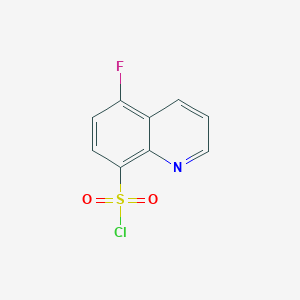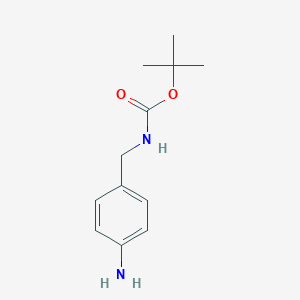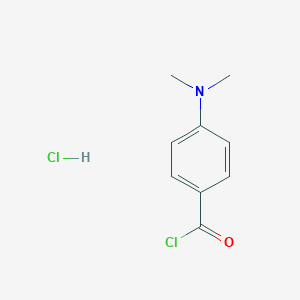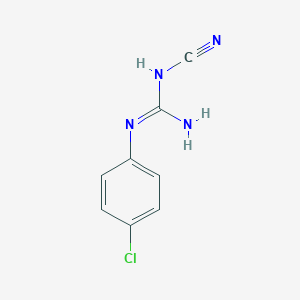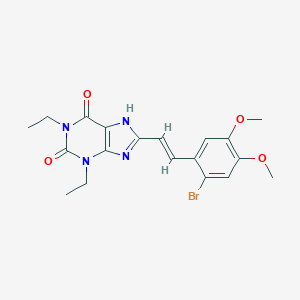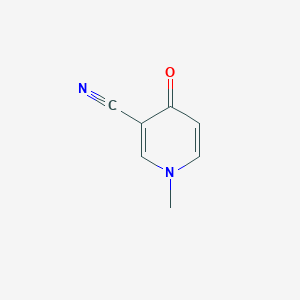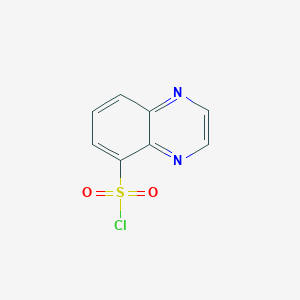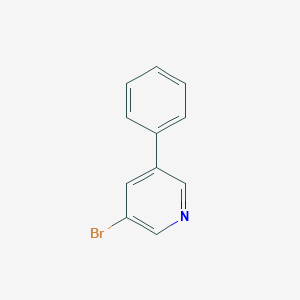
3-溴-5-苯基吡啶
概述
描述
3-Bromo-5-phenylpyridine is a compound with the molecular formula C11H8BrN and a molecular weight of 234.10 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-phenylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-5-phenylpyridine is a solid at 20 degrees Celsius . It is soluble in organic solvents such as hydrochloric acid, ethanol, acetone, and ethyl acetate, but insoluble in water .科学研究应用
合成和化学性质
- 3-溴-5-苯基吡啶已被用于合成各种复杂的有机化合物。一项研究描述了合成独特的卤素富集中间体,如5-溴-2-氯-4-氟-3-碘吡啶和3-溴-6-氯-4-氟-2-碘吡啶,展示了含卤素吡啶在药物化学研究中的多功能性(Wu et al., 2022)。
- 该化合物还在金属络合分子杆的制备中发挥关键作用,其中合成了5-溴-2,2'-联吡啶等衍生物以供进一步的化学应用(Schwab et al., 2002)。
催化和分子相互作用
- 在催化领域,3-溴-5-苯基吡啶衍生物已被证明在各种反应中有效。例如,它们用于合成CNN钳状钯(II)和钌(II)络合物,这些络合物在化学转化中如醛烯化中具有高效的催化作用(Wang et al., 2011)。
- 另一项研究突出了3-溴-5-苯基吡啶在交叉偶联反应中的应用,这对于合成苯基和噻吩基吡啶是基础的,从而有助于新化学实体的发展(Bonnet et al., 2002)。
生物学和药用应用
- 3-溴-5-苯基吡啶及其衍生物被研究其潜在的生物活性。类似卤代水杨醛的锌(II)络合物已被检验其与DNA和蛋白质的相互作用,表明它们在生物化学研究中的重要性(Zianna et al., 2022)。
- 一些衍生物正在探索其抗微生物和抗氧化性能,表明其在制药和治疗剂中的应用潜力(Ahmad et al., 2017)。
光物理学和材料科学
- 3-溴-5-苯基吡啶衍生物已被用于发展发光材料。关于含取代吡啶的Ir(III)络合物的研究,包括溴苯基吡啶,已揭示了它们展示颜色发光的能力,对材料科学和光电子学有价值(Aoki et al., 2011)。
安全和危害
未来方向
A study has suggested the use of 3-Bromo-5-phenylpyridine in the field of Materials Science, specifically as a building block for small molecule semiconductors . Another study has used Bayesian optimization to identify optimal conditions for chemical reactions effectively, which could potentially unlock access to new chemical spaces that are of interest to the chemical and pharmaceutical industries .
属性
IUPAC Name |
3-bromo-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQJXPOCRXHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376559 | |
| Record name | 3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenylpyridine | |
CAS RN |
142137-17-5 | |
| Record name | 3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

